molecular formula C20H19NO2 B2719616 (2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide CAS No. 887346-87-4

(2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide

Cat. No.: B2719616
CAS No.: 887346-87-4
M. Wt: 305.377
InChI Key: DYVAWLRSTCSOSV-MDZDMXLPSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond This compound features a chromenyl group, which is a derivative of chromene, and a dimethylphenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Amide Bond Formation: The chromenyl intermediate is then reacted with 2,5-dimethylaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

    Final Conjugation: The resulting amide is then subjected to conditions that promote the formation of the carbon-carbon double bond, typically through a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond to a single bond.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with Pd/C, or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its conjugated system may make it useful in the development of organic semiconductors or light-emitting materials.

    Biological Studies: The compound could be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Industrial Applications: Potential use in the synthesis of polymers or as a precursor for more complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenyl group could facilitate binding to specific sites, while the amide linkage provides stability and specificity. Pathways involved could include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide: Lacks the dimethyl groups on the phenyl ring, potentially altering its reactivity and binding properties.

    (2E)-3-(2H-chromen-3-yl)-N-(2-methylphenyl)prop-2-enamide: Contains only one methyl group, which may affect its steric and electronic properties.

    (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide: Methyl groups are in different positions, which could influence its chemical behavior and interactions.

Uniqueness

The presence of two methyl groups on the phenyl ring in (2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide may enhance its hydrophobic interactions and binding affinity in biological systems. This structural feature could make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14-7-8-15(2)18(11-14)21-20(22)10-9-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVAWLRSTCSOSV-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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